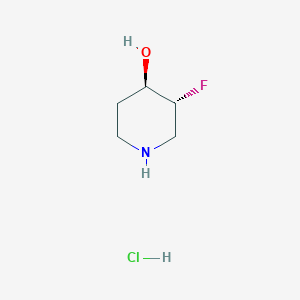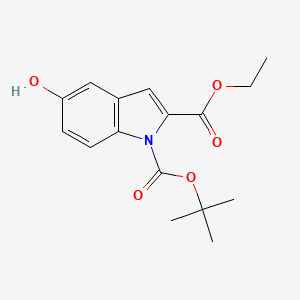![molecular formula C8H12N2O4 B1376539 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1376269-03-2](/img/structure/B1376539.png)
3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Descripción general
Descripción
The compound “3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a chemical compound with the molecular formula C8H12N2O4 . It is a type of oxadiazole, which is a class of compounds containing an oxygen atom and two nitrogen atoms in a five-membered aromatic ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid group attached to a 1,2,4-oxadiazole ring, which in turn is substituted with a methoxyethyl group . The molecular weight of the compound is 200.19 .Aplicaciones Científicas De Investigación
Novel Indole Based Hybrid Oxadiazole Scaffolds
A study by Nazir et al. (2018) explores the synthesis of novel indole-based oxadiazole scaffolds, which include compounds related to 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid. These compounds have been investigated for their potential as urease inhibitors, demonstrating promising results in vitro. The study suggests their potential use in therapeutic drug design programs due to their inhibitory properties and mild cytotoxicity toward cell membranes (Nazir et al., 2018).
Antimicrobial Properties of Coumarins Featuring Oxadiazole
Krishna et al. (2015) reported the synthesis of coumarins featuring 1,2,4-oxadiazole, a structure related to this compound. These compounds were evaluated for their antibacterial and antifungal activities. This research highlights the relevance of oxadiazole derivatives in developing new pharmaceutical and agrochemical products (Krishna et al., 2015).
Corrosion Inhibition Properties
Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their ability to inhibit corrosion in mild steel in sulphuric acid. This study demonstrates the potential application of this compound-related compounds in industrial settings, particularly in protecting metals from corrosion (Ammal et al., 2018).
Potential in Cancer Drug Development
Kamath et al. (2016) synthesized indole–quinoline–oxadiazoles, structurally related to the target compound, and evaluated their cytotoxic potential in cancer cells. This research highlights the importance of hybrid molecules with oxadiazole structures in developing cancer therapeutics (Kamath et al., 2016).
Aldose Reductase Inhibitors
In the study by La Motta et al. (2008), 1,2,4-oxadiazol-5-yl-acetic acids, which share a similar core structure with the target compound, were synthesized and tested for their ability to inhibit aldose reductase. This enzyme is significant in diabetic complications, highlighting the potential therapeutic applications of these compounds (La Motta et al., 2008).
Propiedades
IUPAC Name |
3-[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-5(13-2)8-9-6(14-10-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBUIASIUHVEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376269-03-2 | |
| Record name | 3-[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1376467.png)



![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B1376471.png)
![7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1376472.png)



